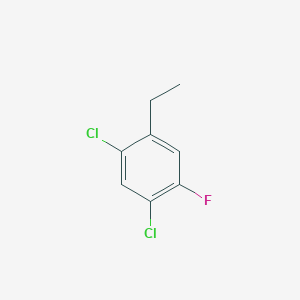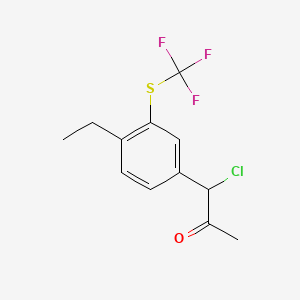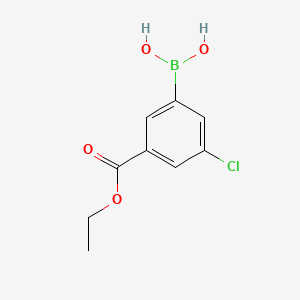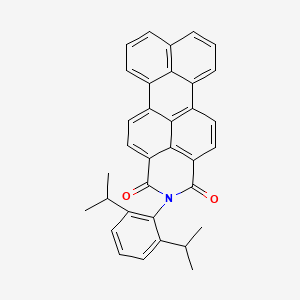![molecular formula C14H13NO5 B14035891 9-Methoxy-5,6-dihydro-4H-benzo[2,3]oxocino[5,4-d]isoxazole-3-carboxylic acid](/img/structure/B14035891.png)
9-Methoxy-5,6-dihydro-4H-benzo[2,3]oxocino[5,4-d]isoxazole-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-Methoxy-5,6-dihydro-4H-benzo[2,3]oxocino[5,4-d]isoxazole-3-carboxylic acid is a complex organic compound with a unique structure that includes an isoxazole ring fused with a benzo-oxocine system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-Methoxy-5,6-dihydro-4H-benzo[2,3]oxocino[5,4-d]isoxazole-3-carboxylic acid typically involves multiple steps, starting from readily available starting materials. One common route involves the formation of the isoxazole ring through a cyclization reaction, followed by the construction of the benzo-oxocine system. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to consistent product quality. Additionally, purification techniques such as crystallization and chromatography are employed to isolate the desired compound from reaction mixtures.
Chemical Reactions Analysis
Types of Reactions
9-Methoxy-5,6-dihydro-4H-benzo[2,3]oxocino[5,4-d]isoxazole-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of functional groups to lower oxidation states.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific functional groups present in the compound and the reaction conditions. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
9-Methoxy-5,6-dihydro-4H-benzo[2,3]oxocino[5,4-d]isoxazole-3-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 9-Methoxy-5,6-dihydro-4H-benzo[2,3]oxocino[5,4-d]isoxazole-3-carboxylic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and molecular targets depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Isoxazole Derivatives: Compounds with similar isoxazole rings but different substituents.
Benzo-oxocine Derivatives: Compounds with similar benzo-oxocine systems but different functional groups.
Uniqueness
9-Methoxy-5,6-dihydro-4H-benzo[2,3]oxocino[5,4-d]isoxazole-3-carboxylic acid is unique due to its specific combination of structural features, which may confer distinct chemical and biological properties compared to other similar compounds. This uniqueness makes it a valuable compound for further research and development in various scientific fields.
Properties
Molecular Formula |
C14H13NO5 |
|---|---|
Molecular Weight |
275.26 g/mol |
IUPAC Name |
13-methoxy-3,10-dioxa-4-azatricyclo[9.4.0.02,6]pentadeca-1(11),2(6),4,12,14-pentaene-5-carboxylic acid |
InChI |
InChI=1S/C14H13NO5/c1-18-8-4-5-9-11(7-8)19-6-2-3-10-12(14(16)17)15-20-13(9)10/h4-5,7H,2-3,6H2,1H3,(H,16,17) |
InChI Key |
SLZAJLJZGBVYPI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)C3=C(CCCO2)C(=NO3)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


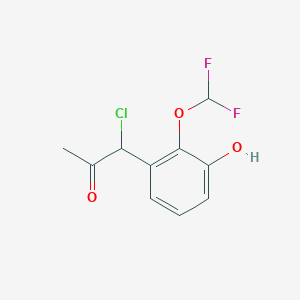

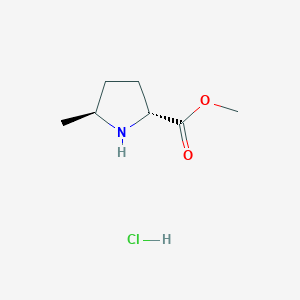
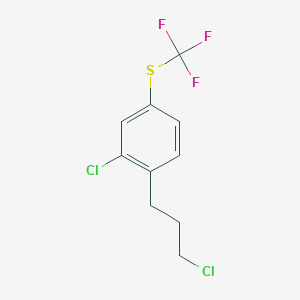
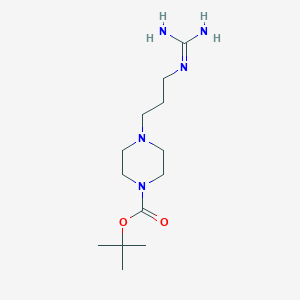

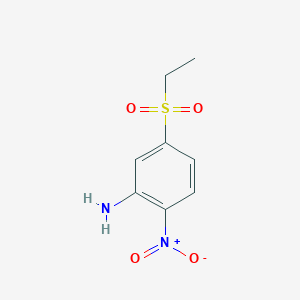
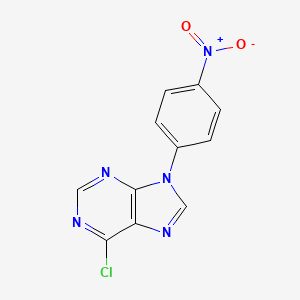
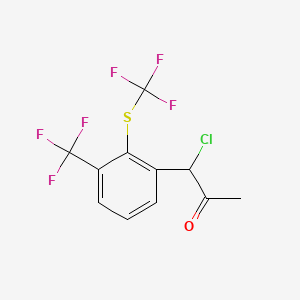
![Racemic-(4S,7R)-Ethyl 4-Methyl-5,6,7,8-Tetrahydro-4H-Pyrazolo[1,5-A][1,4]Diazepine-7-Carboxylate](/img/structure/B14035873.png)
